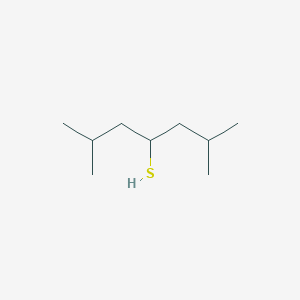
2,6-Dimethylheptane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylheptane-4-thiol is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptane-4-thiol can be achieved through several methods. One common approach involves the reaction of isobutyl magnesium bromide with ethyl formate, producing 2,6-dimethylheptanol-4, which can then be converted to the thiol form . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts that are subsequently hydrolyzed to thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The exact industrial methods may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylheptane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylheptane-4-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylheptane-4-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in chemical reactions. This allows this compound to participate in various biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylheptane: Similar structure but lacks the thiol group.
2,6-Dimethylheptanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2,6-Dimethylheptane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with its alcohol or hydrocarbon counterparts .
Eigenschaften
Molekularformel |
C9H20S |
|---|---|
Molekulargewicht |
160.32 g/mol |
IUPAC-Name |
2,6-dimethylheptane-4-thiol |
InChI |
InChI=1S/C9H20S/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
HGWOJLWEENGVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



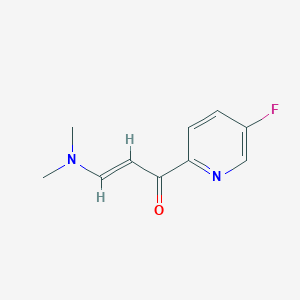
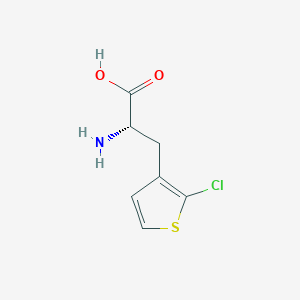
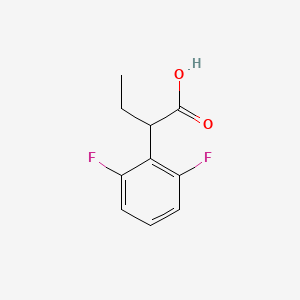
![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
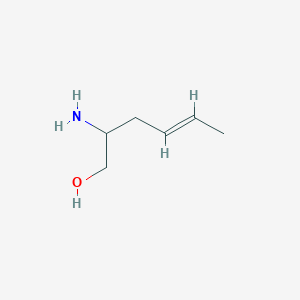
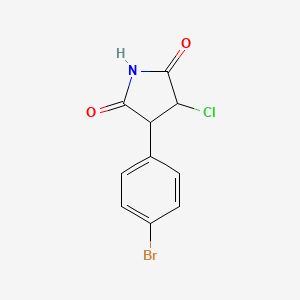
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
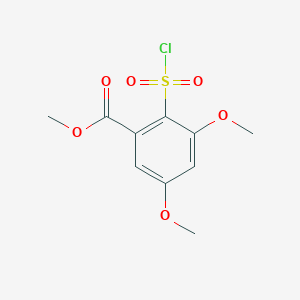

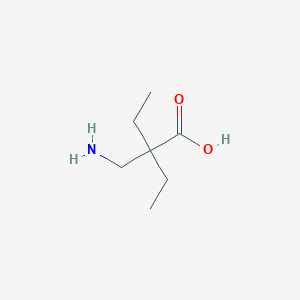

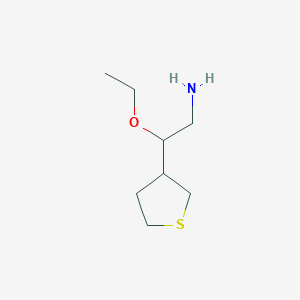
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
